molecular formula C14H16N2O2S B2475533 N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 392249-28-4

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Cat. No. B2475533
CAS RN: 392249-28-4
M. Wt: 276.35
InChI Key: UWCPRTURBNLNFZ-CCEZHUSRSA-N
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Description

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, also known as EBC-46, is a natural compound found in the seeds of the blushwood tree, which is native to the rainforests of North Queensland, Australia. EBC-46 has been found to have potent anti-tumor properties and is being studied for its potential use in cancer treatment.

Scientific Research Applications

Antitumor Potential

Benzothiazole derivatives, including ones structurally related to N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, have been explored for their antitumor properties. One study synthesized a derivative that showed selective cytotoxicity against tumorigenic cell lines and exhibited significant inhibitory effects on tumor growth in vivo (Yoshida et al., 2005). Another series of benzothiazole derivatives demonstrated considerable cytotoxicity against various cancer cell lines (Nam et al., 2010).

Synthetic Chemistry and Novel Derivatives

The synthesis of novel benzothiazole derivatives, including compounds similar to this compound, has been an area of interest. These studies have led to the creation of compounds with potential applications in various fields. For instance, a study explored the synthesis of spiro compounds via cycloaddition reactions, yielding novel chemical structures (Zeng et al., 2018). Another study described the synthesis of benzothiazolium derivatives through reactions with methylenecyclopropenes (Tsuge et al., 1981).

Photophysical and Optical Applications

Certain derivatives of benzothiazoles, akin to this compound, have been used in photophysical and optical applications. For example, unsymmetrical benzothiazole squaraine organic sensitizers were designed for red/NIR wavelength region absorption, indicating their potential use in solid-state dye-sensitized solar cells (Kim et al., 2010).

properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-18-10-6-7-11-12(8-10)19-14(16(11)2)15-13(17)9-4-5-9/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCPRTURBNLNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3CC3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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